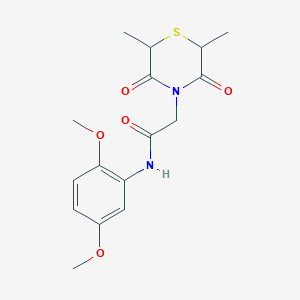

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl moiety. The 2,5-dimethoxy substituents on the phenyl ring enhance lipophilicity and electronic modulation, which may influence bioavailability and target interactions.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-7-11(22-3)5-6-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCCSPPWDHLLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent, such as a Grignard reagent or an organolithium compound.

Thiomorpholine Ring Formation: The next step involves the formation of the thiomorpholine ring. This can be achieved by reacting the dimethoxyphenyl intermediate with a suitable thiomorpholine precursor under controlled conditions.

Acetamide Formation: The final step involves the introduction of the acetamide group. This can be accomplished by reacting the thiomorpholine intermediate with an acylating agent, such as acetyl chloride or acetic anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiomorpholine ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, along with detailed data tables and case studies.

Structure and Composition

The compound features a complex structure that includes a dimethoxyphenyl group and a thiomorpholine derivative. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

Molecular Weight

The molecular weight of this compound is approximately 350.42 g/mol .

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties . For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A case study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity . Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent .

Neurological Applications

In neuropharmacology, the compound has shown promise in modulating neurotransmitter systems. It has been studied for its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

Data Table: Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treating MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for chronic infections.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on heterocyclic cores, substituents, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Differences: The thiomorpholin core in the target compound (vs. benzothiazole or morpholine) introduces sulfur, which may improve membrane permeability and redox stability. Benzothiazole-based analogs (e.g., EP 3 348 550A1 derivatives) prioritize halogen or trifluoromethyl groups at position 6, which are linked to enhanced bioactivity and metabolic resistance .

Substituent Effects: 2,5-Dimethoxyphenyl: Compared to mono-methoxy or dichlorophenyl substituents in analogs, this group balances lipophilicity and electronic effects, favoring passive diffusion while maintaining moderate polarity . Trifluoromethyl (CF3): In benzothiazole derivatives, CF3 substituents improve metabolic stability and enzyme inhibition via strong electron-withdrawing effects, a feature absent in the target compound .

Physicochemical Properties: The target compound’s thiomorpholin core and dioxo groups likely result in higher melting points and lower aqueous solubility compared to morpholine analogs (e.g., ).

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dimethoxyphenyl group and a thiomorpholine moiety. Its molecular formula is CHNOS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological effects.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. The dimethoxyphenyl group suggests potential activity as a serotonin receptor agonist or antagonist, which is common among phenethylamine derivatives.

Serotonergic Activity

- Receptor Binding : Compounds with similar structures have shown affinity for 5-HT receptors. For instance, studies on related phenethylamines indicate that they can act as agonists at 5-HT receptors, leading to psychoactive effects .

- Psychoactive Effects : The interaction with serotonergic pathways may result in hallucinogenic effects similar to those observed with other psychoactive substances .

Dopaminergic Activity

- Compounds in this class may also influence dopamine pathways, which are critical in mood regulation and reward mechanisms. This could implicate potential therapeutic uses in mood disorders or addiction treatments.

Biological Activity Summary

| Activity | Description |

|---|---|

| Serotonin Receptor Agonism | Potential to activate 5-HT receptors, influencing mood and perception. |

| Dopamine Modulation | Possible effects on dopamine signaling pathways, impacting reward and motivation. |

| Psychoactive Effects | Similarities to known hallucinogens suggest potential for altered states of consciousness. |

Q & A

Q. What are the standard synthetic protocols for N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how are intermediates characterized?

Synthesis typically involves coupling the 2,5-dimethoxyphenylacetamide moiety with a functionalized thiomorpholine-dione core. A method analogous to involves:

- Step 1 : Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC] in dichloromethane) .

- Step 2 : Amide bond formation with the amine-containing thiomorpholine derivative under basic conditions (e.g., triethylamine).

- Purification : Column chromatography (e.g., silica gel with CHCl/MeOH gradients) or recrystallization from ethyl acetate .

- Characterization :

Q. How can researchers validate the purity and structural integrity of this compound?

- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents or unreacted intermediates .

- X-ray crystallography : Resolve conformational ambiguities (e.g., dihedral angles between aromatic and thiomorpholine rings), as demonstrated for analogous acetamide derivatives .

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and predict regioselectivity in derivatives?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers (e.g., rotation of the amide group impacting reactivity) .

- Reaction path screening : Employ tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways for thiomorpholine ring functionalization .

- Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for scale-up .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Comparative crystallography : Analyze structural analogs (e.g., ) to identify conformational flexibility or hydrogen-bonding patterns that alter target binding .

- In silico docking : Map interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, focusing on substituent effects (e.g., methoxy vs. nitro groups) .

- Meta-analysis : Aggregate data from diverse assays (e.g., IC, EC) to distinguish assay-specific artifacts from true SAR trends .

Q. How can researchers design experiments to resolve conflicting solubility or stability data?

-

Design of Experiments (DoE) : Apply factorial designs to test variables (pH, temperature, co-solvents) and identify critical factors (Table 1) .

Variable Range Tested Impact on Solubility (p < 0.05) pH 2.0–8.0 High (optimal at 6.5) Temp. 4°C–40°C Moderate DMSO % 5–20% Low -

Accelerated stability studies : Use stress conditions (e.g., 40°C/75% RH) with HPLC monitoring to predict degradation pathways .

Q. What advanced techniques elucidate the role of the thiomorpholine-dione ring in biological activity?

- Isotopic labeling : Incorporate S into the thiomorpholine ring to track metabolic fate in vitro .

- Solid-state NMR : Probe hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize the active conformation .

- Cryo-EM : Visualize compound-target complexes (e.g., membrane proteins) at near-atomic resolution .

Q. How can interdisciplinary approaches resolve mechanistic ambiguities in catalytic or enzymatic reactions involving this compound?

- Hybrid QM/MM simulations : Model enzyme active sites (e.g., cytochrome P450) to predict oxidation sites on the dimethoxyphenyl group .

- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps in metabolic pathways .

- Synchrotron XRD : Time-resolved studies capture transient intermediates during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.